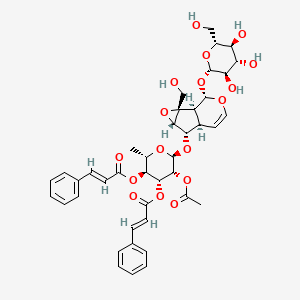

Scropolioside B

Description

Properties

IUPAC Name |

[(2S,3S,4R,5R,6S)-5-acetyloxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyl-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-3-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H46O17/c1-21-33(54-27(45)15-13-23-9-5-3-6-10-23)35(55-28(46)16-14-24-11-7-4-8-12-24)36(52-22(2)44)40(51-21)56-34-25-17-18-50-38(29(25)41(20-43)37(34)58-41)57-39-32(49)31(48)30(47)26(19-42)53-39/h3-18,21,25-26,29-40,42-43,47-49H,19-20H2,1-2H3/b15-13+,16-14+/t21-,25+,26+,29+,30+,31-,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHWYSGBVKSPAM-VNWDAGECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C=CC7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)/C=C/C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H46O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Scropolioside B involves multiple steps, starting from the extraction of iridoid glycosides from Scrophularia dentata. The process includes:

Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.

Isolation: The crude extract is then purified using chromatographic techniques such as column chromatography.

Identification: The isolated compound is identified and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Scropolioside B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its glycosidic moiety.

Substitution: Substitution reactions can introduce different functional groups to enhance its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various iridoid derivatives with modified biological activities.

Scientific Research Applications

Scropolioside B has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other iridoid derivatives.

Biology: Studied for its role in modulating inflammatory pathways.

Mechanism of Action

Scropolioside B exerts its effects primarily through the inhibition of the NF-κB pathway, a key regulator of inflammatory responses. It blocks the expression of pro-inflammatory cytokines such as TNF, IL-1, and IL-32. Additionally, it inhibits the activation of the inflammasome NLRP3 pathway, further reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Catalpol

Catalpol, the parent iridoid of Scropolioside B, shares a similar glycoside backbone but lacks cinnamyl substitutions. In contrast, this compound demonstrates:

- 10-fold higher potency in NF-κB inhibition (IC50 = 1.02 μmol/L vs. catalpol’s ineffectiveness at 50 μmol/L) .

- Superior suppression of IL-1β secretion (85% inhibition vs. catalpol’s 30%) and IL-8 mRNA expression (70% reduction vs. catalpol’s minimal effect) .

- Dual inhibition of both NF-κB and COX-2, whereas catalpol primarily affects cytokine expression without COX-2 modulation .

Key Structural Difference : The addition of cinnamyl groups at C′′3-OH and C′′4-OH in this compound enhances its lipophilicity and binding affinity to inflammatory targets, unlike catalpol’s unmodified structure .

Comparison with Other Catalpol Derivatives

This compound is part of a series of catalpol derivatives modified with cinnamyl or feruloyl groups. Key comparisons include:

Table 1: Anti-Inflammatory Activity of Select Catalpol Derivatives

Notable Findings:

- Scrodentoside H : Exhibits strong NF-κB inhibition (78%) but weaker IL-1β suppression compared to this compound .

- Scropolioside D : Shows moderate activity, likely due to a single cinnamyl group at C′′2-OH, which is less optimal for cytokine inhibition .

- Scropolioside F/G : Inhibit IL-1β secretion (60–75%) but lack this compound’s broad-spectrum effects on IL-8 and COX-2 .

Mechanism-Specific Advantages

- NF-κB Pathway : this compound directly blocks NF-κB nuclear translocation, whereas catalpol and Scrodentoside A/D only modulate downstream cytokines .

- NLRP3 Inflammasome : Both this compound and catalpol reduce NLRP3 expression, but only this compound inhibits caspase-1 activation, preventing IL-1β maturation .

- COX-2 Inhibition : Unique to this compound among catalpol derivatives, this activity further reduces prostaglandin-mediated inflammation .

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of this compound arises from:

Cinnamyl Group Position : Substitutions at C′′3-OH and C′′4-OH optimize interactions with inflammatory enzymes (e.g., COX-2) and transcriptional regulators (e.g., NF-κB) .

Number of Moieties: Two cinnamyl groups enhance lipophilicity and membrane permeability, improving cellular uptake compared to mono-substituted derivatives like Scropolioside D .

Steric Effects: The 6-O-rhamnopyranosyl backbone in this compound allows flexible positioning of cinnamyl groups, unlike rigid structures in Scrodentoside H .

Q & A

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Provide detailed protocols for compound preparation (e.g., solvent traces, storage conditions) in supplementary materials. Use reference standards (e.g., USP-grade chemicals) and participate in inter-laboratory validation rounds .

Q. What ethical frameworks apply to this compound research involving animal or human-derived tissues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.